Levobunolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Mechanisms of Action

Glaucoma is a complex disease with various contributing factors. While Levobunolol effectively lowers IOP, the exact mechanisms by which it achieves this remain under investigation. Research studies utilize Levobunolol to explore its impact on:

- Aqueous Humor Production: Levobunolol might decrease the production of aqueous humor, the fluid within the eye that contributes to IOP. Studies employ Levobunolol to measure aqueous humor flow and assess its regulatory mechanisms [].

- Uveoscleral Outflow: This pathway allows aqueous humor to drain from the eye. Research investigates if Levobunolol influences uveoscleral outflow, potentially contributing to IOP reduction [].

These investigations can provide valuable insights into the pathophysiology of glaucoma and the specific ways Levobunolol interacts with the disease processes.

Evaluating Long-Term Effects

Glaucoma is a chronic condition requiring long-term medication use. Studies explore the safety and efficacy of Levobunolol in a research setting to understand its:

- Long-Term IOP Control: Researchers evaluate how effectively Levobunolol maintains reduced IOP over extended periods [].

- Potential for Neuroprotection: Some studies investigate whether Levobunolol offers neuroprotective benefits, potentially slowing disease progression and protecting retinal ganglion cells [].

Through such research, scientists can determine the optimal treatment strategies and potential additional advantages of Levobunolol therapy in managing glaucoma.

Comparative Studies with Other Glaucoma Medications

Levobunolol belongs to a class of medications used for glaucoma. Research compares Levobunolol with other drugs to assess:

- Efficacy and Side Effects: Studies compare Levobunolol's IOP-lowering effectiveness and side effect profiles with other medications [].

- Combination Therapy: Researchers explore the potential benefits of combining Levobunolol with other glaucoma drugs to achieve better IOP control or explore synergistic effects.

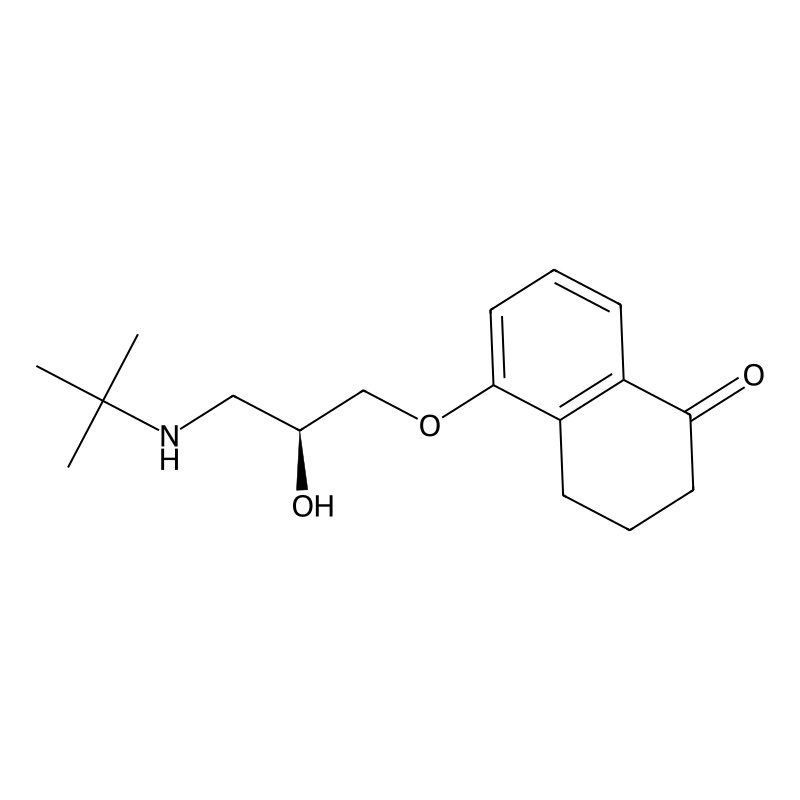

Levobunolol is a noncardioselective beta-adrenergic antagonist primarily used in ophthalmic applications to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its chemical formula is , and it is known for its potency at both beta-1 and beta-2 adrenergic receptors. The compound is significantly more effective than its dextro isomer, making it the preferred choice in clinical settings .

Levobunolol is supplied as a 0.5% ophthalmic solution, often marketed under the brand name Betagan. The drug functions by decreasing the production of aqueous humor, thereby lowering IOP, which is crucial in preventing optic nerve damage and vision loss associated with glaucoma .

The compound's metabolic pathway predominantly involves hepatic metabolism through cytochrome P450 enzymes, which facilitate its conversion into various metabolites that are eventually excreted .

Levobunolol exhibits significant biological activity as a beta-blocker, impacting both cardiovascular and pulmonary systems due to its nonselective nature. It can cause bradycardia, hypotension, and bronchospasm as side effects . The drug's efficacy in reducing IOP has been well-documented, with studies showing a decrease of 25-40% in IOP from baseline levels in patients with elevated pressure .

Levobunolol can be synthesized through several chemical pathways. A common method involves the reaction of 1-naphthol derivatives with tert-butylamine and a suitable alkylating agent to form the desired naphthalenone structure. The synthesis typically requires careful control of reaction conditions to yield high purity and selectivity for the levobunolol isomer .

General Synthesis Steps:- Formation of Naphthalenone: Reacting appropriate naphthalene derivatives with carbonyl compounds.

- Alkylation: Introducing tert-butylamino groups through alkylation reactions.

- Purification: Employing chromatography techniques to isolate levobunolol from other by-products.

Levobunolol is primarily used for:

- Glaucoma Treatment: Effective in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

- Ocular Hypertension: Used alone or in combination with other medications to manage elevated IOP.

- Research: Investigated for potential applications in other therapeutic areas due to its biological activity on adrenergic receptors .

Levobunolol has been studied for interactions with various medications. Notable interactions include:

- Digoxin: Co-administration may increase the risk of bradycardia.

- Calcium Channel Blockers: Enhanced hypotensive effects when taken together.

- Other Beta-blockers: Increased risk of additive effects leading to severe hypotension or bradycardia .

These interactions necessitate careful monitoring when prescribing levobunolol alongside these medications.

Levobunolol shares similarities with several other beta-blockers used in ophthalmology. Here’s a comparison highlighting its uniqueness:

| Compound Name | Beta Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| Timolol | Nonselective | Glaucoma treatment | First-line therapy; well-established efficacy |

| Betaxolol | Cardioselective | Glaucoma treatment | More selective for beta-1 receptors; fewer respiratory side effects |

| Metipranolol | Nonselective | Ocular hypertension | Similar mechanism but less commonly used |

| Carteolol | Nonselective | Ocular hypertension | Intrinsic sympathomimetic activity |

Levobunolol stands out due to its significant potency at both beta receptors and its safety profile when used topically, making it particularly effective for managing IOP without substantial systemic absorption .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.4 (LogP)

2.1

Appearance

Melting Point

209 - 211 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Levobunolol is a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01ED - Beta blocking agents

S01ED03 - Levobunolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

27912-14-7

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Cycloheptane

Biological Half Life

Use Classification

Dates

2: Lin L, Wang Y, Chen Y, Liu M. Bradyarrhythmias secondary to topical levobunolol hydrochloride solution. Clin Interv Aging. 2014 Oct 13;9:1741-5. doi: 10.2147/CIA.S69420. eCollection 2014. PubMed PMID: 25342892; PubMed Central PMCID: PMC4206249.

3: Scardillo A, Pugliese M, De Majo M, Niutta PP, Pugliese A. Effects of topical 0.5% levobunolol alone or in association with 2% dorzolamide compared with a fixed combination of 0.5% timolol and 2% dorzolamide on intraocular pressure and heart rate in dogs without glaucoma. Vet Ther. 2010 Fall;11(3):E1-6. PubMed PMID: 20960417.

4: Pugliese M, Scardillo A, Niutta PP, Pugliese A. Comparison of effects of topical levobunolol to a combination of timolol-dorzolamide on intraocular pressure and pulse rate of healthy dogs. Vet Res Commun. 2009 Sep;33 Suppl 1:205-7. doi: 10.1007/s11259-009-9273-9. PubMed PMID: 19626454.

5: Karataş A, Sonakin O, Kiliçarslan M, Baykara T. Poly (epsilon-caprolactone) microparticles containing Levobunolol HCl prepared by a multiple emulsion (W/O/W) solvent evaporation technique: effects of some formulation parameters on microparticle characteristics. J Microencapsul. 2009 Feb;26(1):63-74. doi: 10.1080/02652040802141039. PubMed PMID: 18608798.

6: Ciancaglini M, Carpineto P, Agnifili L, Nubile M, Fasanella V, Lanzini M, Calienno R, Mastropasqua L. An in vivo confocal microscopy and impression cytology analysis of preserved and unpreserved levobunolol-induced conjunctival changes. Eur J Ophthalmol. 2008 May-Jun;18(3):400-7. PubMed PMID: 18465723.

7: Dong Y, Ishikawa H, Wu Y, Yoshitomi T. Vasodilatory mechanism of levobunolol on vascular smooth muscle cells. Exp Eye Res. 2007 Jun;84(6):1039-46. Epub 2007 Jan 27. PubMed PMID: 17459374.

8: Hashimoto Y, Aragane Y, Kawada A. Allergic contact dermatitis due to levobunolol in an ophthalmic preparation. J Dermatol. 2006 Jul;33(7):507-9. PubMed PMID: 16848829.

9: Ishibashi T, Yokoi N, Kinoshita S. Comparison of the effects of topical levobunolol and timolol solution on the human ocular surface. Cornea. 2003 Nov;22(8):709-15. PubMed PMID: 14576520.

10: Halper LK, Johnson-Pratt L, Dobbins T, Hartenbaum D. A comparison of the efficacy and tolerability of 0.5% timolol maleate ophthalmic gel-forming solution QD and 0.5% levobunolol hydrochloride BID in patients with ocular hypertension or open-angle glaucoma. J Ocul Pharmacol Ther. 2002 Apr;18(2):105-13. PubMed PMID: 12002664.

11: Wilkinson SM. False-negative patch test with levobunolol. Contact Dermatitis. 2001 Apr;44(4):264. PubMed PMID: 11260243.

12: Doyle E, Liu C. A case of acquired iris depigmentation as a possible complication of levobunolol eye drops. Br J Ophthalmol. 1999 Dec;83(12):1405-6. PubMed PMID: 10660314; PubMed Central PMCID: PMC1722884.

13: Garcia F, Blanco J, Juste S, Garces MM, Alonso L, Marcos ML, Carretero P, Perez R. Contact dermatitis due to levobunolol in eyedrops. Contact Dermatitis. 1997 Apr;36(4):230. PubMed PMID: 9165213.

14: Bloom AH, Grunwald JE, DuPont JC. Effect of one week of levobunolol HCl 0.5% on the human retinal circulation. Curr Eye Res. 1997 Mar;16(3):191-6. PubMed PMID: 9088734.

15: Tang M, Chen L, Wei W, Yang L, Wang T, Liu Z, Hu X, Sun H, Luo H. The effect of levobunolol hydrochloride on the calcium and potassium channels in isolated ventricular myocytes of guinea pig. J Tongji Med Univ. 1997;17(2):90-3. PubMed PMID: 9639797.

16: Akafo SK, Thompson JR, Rosenthal AR. A cross-over trial comparing once daily levobunolol with once and twice daily timolol. Eur J Ophthalmol. 1995 Jul-Sep;5(3):172-6. PubMed PMID: 8845685.

17: Zucchelli V, Silvani S, Vezzani C, Lorenzi S, Tosti A. Contact dermatitis from levobunolol and befunolol. Contact Dermatitis. 1995 Jul;33(1):66-7. PubMed PMID: 7493479.

18: di Lernia V, Albertini G, Bisighini G. Allergic contact dermatitis from levobunolol eyedrops. Contact Dermatitis. 1995 Jul;33(1):57. PubMed PMID: 7493471.

19: Lewis SE. Controlled comparison of the cardiovascular effects of levobunolol 0.25% ophthalmic solution and betaxolol 0.25% ophthalmic suspension. J Glaucoma. 1994 Winter;3(4):308-14. PubMed PMID: 19920615.

20: Tang-Liu DD, Richman JB. The effect of pilocarpine on ocular levobunolol absorption from ophthalmic solutions. J Ocul Pharmacol. 1994 Winter;10(4):605-15. PubMed PMID: 7714404.